molecular formula C16H14ClN3O B1662966 (2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine CAS No. 827030-33-1

(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine

Cat. No.: B1662966
CAS No.: 827030-33-1
M. Wt: 299.75 g/mol
InChI Key: CIPVUQSDDVFBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MPI-0441138 involves the reaction of 2-chloroquinazoline with 4-methoxyaniline under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of MPI-0441138 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

MPI-0441138 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, each with unique biological properties. These derivatives are often tested for their efficacy in inducing apoptosis and inhibiting cell proliferation .

Scientific Research Applications

MPI-0441138 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying quinazoline derivatives and their reactions.

    Biology: Investigated for its role in inducing apoptosis in various cell lines.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.

    Industry: Utilized in the development of new therapeutic agents targeting cancer

Mechanism of Action

MPI-0441138 exerts its effects by inducing apoptosis through the activation of caspases, a family of cysteine proteases. The compound inhibits tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. It also induces DNA breaks and cytochrome c translocation, further promoting cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MPI-0441138 is unique due to its high potency in inducing apoptosis and its ability to penetrate the blood-brain barrier effectively. Its specific substitution pattern on the quinazoline ring contributes to its distinct biological activity compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-20(11-7-9-12(21-2)10-8-11)15-13-5-3-4-6-14(13)18-16(17)19-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPVUQSDDVFBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471494
Record name (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827030-33-1
Record name (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine
Reactant of Route 2
Reactant of Route 2
(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine
Reactant of Route 3
Reactant of Route 3
(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine
Reactant of Route 4
(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine
Reactant of Route 5
(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.